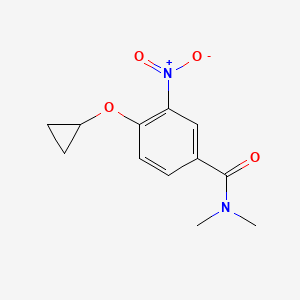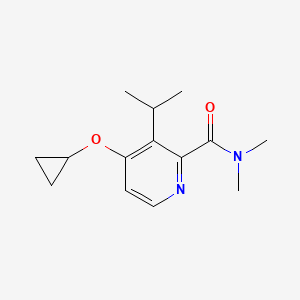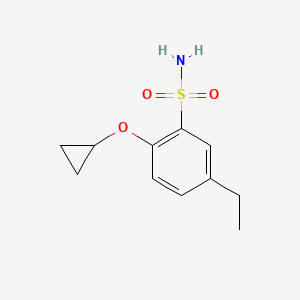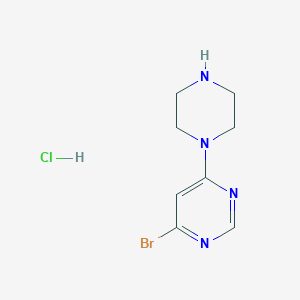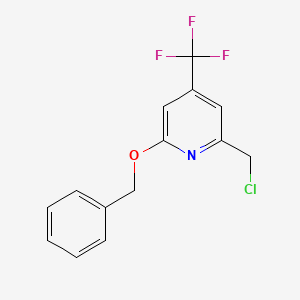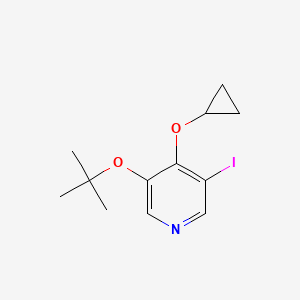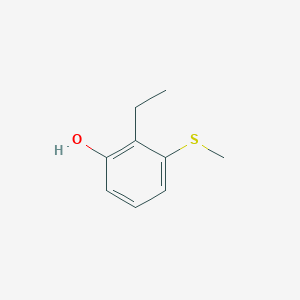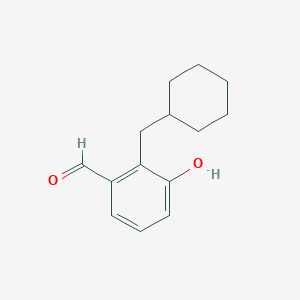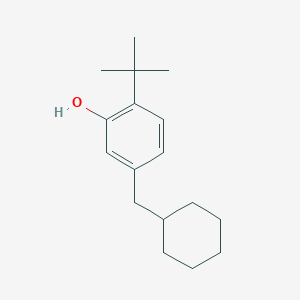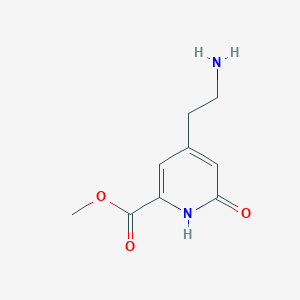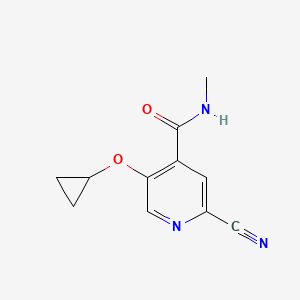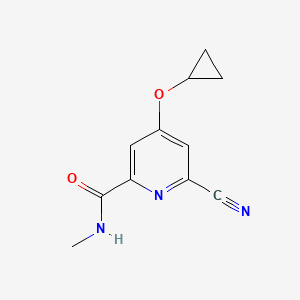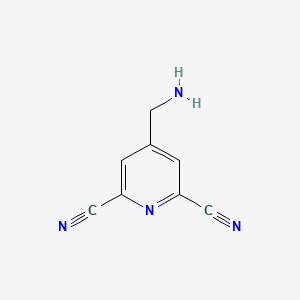
4-(Aminomethyl)pyridine-2,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)pyridine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H6N4. This compound is characterized by a pyridine ring substituted with an aminomethyl group at the 4-position and two cyano groups at the 2- and 6-positions. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridine-2,6-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarbonitrile.
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from 30-50°C and a pressure of 6 bar.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalysts: Industrial processes may employ more efficient catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)pyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oxidation yields pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Reduction produces 4-(aminomethyl)pyridine-2,6-diamine.
Substitution: Substitution reactions yield various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(Aminomethyl)pyridine-2,6-dicarbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)pyridine-2,6-dicarbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to cell growth, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarbonitrile: Lacks the aminomethyl group, making it less versatile in certain reactions.
4-Pyridinecarbonitrile: Contains only one cyano group, resulting in different reactivity and applications.
2,6-Dicyanopyridine: Similar structure but without the aminomethyl group, leading to distinct chemical behavior.
Uniqueness
4-(Aminomethyl)pyridine-2,6-dicarbonitrile is unique due to the presence of both aminomethyl and cyano groups, which confer a combination of reactivity and functionality not found in other similar compounds.
Propriétés
Formule moléculaire |
C8H6N4 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4-(aminomethyl)pyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-6-1-7(4-10)12-8(2-6)5-11/h1-2H,3,9H2 |
Clé InChI |
RNAHXPNOZGNWCM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)C#N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


